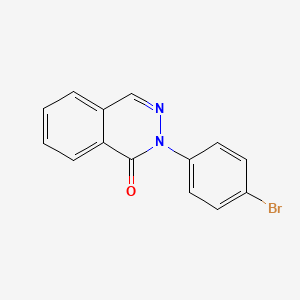

2-(4-bromophenyl)phthalazin-1(2H)-one

Description

The exact mass of the compound 2-(4-bromophenyl)phthalazin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-bromophenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGHMUSVWHDVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2-(4-bromophenyl)phthalazin-1(2H)-one

An In-Depth Technical Guide to 2-(4-bromophenyl)phthalazin-1(2H)-one: A Core Scaffold for PARP Inhibitor Development

Abstract

This technical guide provides a comprehensive analysis of 2-(4-bromophenyl)phthalazin-1(2H)-one, a heterocyclic compound of significant interest in modern medicinal chemistry. While not a therapeutic agent itself, this molecule serves as a critical and strategically designed intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its pivotal role as a foundational scaffold in the development of targeted cancer therapies. The narrative emphasizes the chemical logic behind its structure and the mechanism of action of the final drug products derived from it, grounding all claims in authoritative scientific literature.

The Phthalazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The phthalazin-1(2H)-one core is a bicyclic nitrogen-containing heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its rigid, planar structure and capacity for hydrogen bonding interactions allow it to bind effectively to a variety of biological targets. Consequently, phthalazinone derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antiviral effects.[2][3]

Perhaps the most impactful application of the phthalazinone core has been in the field of oncology, specifically in the development of PARP inhibitors.[4][5] The first-in-class PARP inhibitor, Olaparib, features this very scaffold, which acts as a structural mimic of the nicotinamide moiety of NAD+, enabling it to potently inhibit the enzyme's catalytic activity.[2] This has paved the way for a new class of targeted therapies based on the principle of synthetic lethality.

Physicochemical and Structural Properties

Understanding the fundamental properties of 2-(4-bromophenyl)phthalazin-1(2H)-one is essential for its effective use in synthetic chemistry.

Chemical Structure

The molecule consists of a phthalazinone ring system where the nitrogen at position 2 (N2) is substituted with a 4-bromophenyl group. It is crucial to distinguish it from its structural isomer, 4-(4-bromophenyl)-1(2H)-phthalazinone, where the substitution is at carbon-4 (C4). The N2-substitution is synthetically intentional, positioning the bromophenyl group for subsequent chemical modifications.

Core Properties

While extensive experimental data for this specific intermediate is not widely published, the table below summarizes its known identifiers and key properties based on available data for its isomer and parent scaffold.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-bromophenyl)phthalazin-1(2H)-one | - |

| CAS Number | 128174-79-8 | - |

| Molecular Formula | C₁₄H₉BrN₂O | [6] |

| Molecular Weight | 301.14 g/mol | [6] |

| Appearance | Expected to be an off-white to pale yellow solid | [7] |

| Melting Point | Data not available. The C4-substituted isomer, 4-(4-bromophenyl)-1(2H)-phthalazinone, has a melting point of 268-274 °C. | [7][8] |

| Solubility | Expected to be soluble in DMSO, DMF, and sparingly soluble in chloroform and methanol. | [9] |

Synthesis and Spectroscopic Characterization

The synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one is reliably achieved through a classical condensation reaction, which is a cornerstone of heterocyclic chemistry.

Synthetic Strategy: The Logic of Condensation

The most direct and efficient route is the cyclocondensation of 2-formylbenzoic acid with (4-bromophenyl)hydrazine . This reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the aldehyde. Subsequent intramolecular cyclization with the carboxylic acid group, driven by heat and acid catalysis, leads to the elimination of water and the formation of the stable, aromatic phthalazinone ring system. Acetic acid is an ideal solvent and catalyst for this transformation, facilitating both the hydrazone formation and the final dehydration step.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of N-aryl phthalazinones.[10]

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 eq).

-

Dissolution: Add glacial acetic acid (50 mL) to the flask and stir until the solid is partially dissolved.

-

Hydrazine Addition: Add (4-bromophenyl)hydrazine hydrochloride (2.24 g, 10.0 mmol, 1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. A precipitate will form.

-

Purification: Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield 2-(4-bromophenyl)phthalazin-1(2H)-one as an off-white powder.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(4-bromophenyl)phthalazin-1(2H)-one.

Expected Spectroscopic Characteristics

The structural identity of the synthesized compound can be confirmed using standard spectroscopic methods. The following are predicted data based on analogous structures.[11][12]

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.3-8.5 (m, 1H, Ar-H of phthalazinone), δ 7.8-8.0 (m, 3H, Ar-H of phthalazinone), δ 7.6-7.8 (AA'BB' system, 4H, Ar-H of bromophenyl), δ 8.4 (s, 1H, C4-H of phthalazinone). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 159-161 (C=O), δ 120-145 (aromatic carbons), including a signal around δ 122 for the C-Br carbon. |

| FT-IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 1660-1680 (Amide C=O stretch), 1590-1610 (C=N, C=C stretch), ~1070 (Ar-Br stretch). |

| Mass Spec (ESI-MS) | m/z: 301.0 [M]+, 303.0 [M+2]+, characteristic isotopic pattern for a monobrominated compound. |

Role in Drug Discovery: A Precursor to PARP-1 Inhibitors

The primary value of 2-(4-bromophenyl)phthalazin-1(2H)-one lies in its utility as a synthetic building block for creating highly potent and selective PARP-1 inhibitors.[13]

The Mechanism of PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break (SSB) repair through the base excision repair (BER) pathway.[13]

-

DNA Damage Sensing: When an SSB occurs, PARP-1 binds to the damaged DNA.

-

Signaling Cascade: This binding activates PARP-1 to catalyze the cleavage of NAD+ and synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.

-

Repair Recruitment: These PAR chains act as a scaffold, recruiting other DNA repair proteins (like XRCC1) to the site of damage to effect repair.

PARP inhibitors work by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "traps" the PARP enzyme on the DNA, stalling the repair of SSBs. During DNA replication, these unresolved SSBs are converted into highly lethal double-strand breaks (DSBs).

In healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inability to repair the DSBs caused by PARP inhibition leads to genomic collapse and cell death. This concept, where a deficiency in two separate pathways (BER via PARP inhibition and HR via BRCA mutation) leads to cell death, while a deficiency in either one alone does not, is known as synthetic lethality .[13]

Mechanism of Action Diagram

Caption: The principle of synthetic lethality via PARP inhibition.

From Intermediate to Active Drug: The Role of the Bromo Group

2-(4-bromophenyl)phthalazin-1(2H)-one is not designed to be the final inhibitor. Instead, the 4-bromophenyl moiety is a crucial synthetic handle. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the precise and efficient installation of more complex functional groups required to complete the pharmacophore, which often includes a terminal basic amine group (like a piperazine ring) that enhances solubility and targets the final inhibitor to the DNA-binding domain of PARP.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(4-bromophenyl)phthalazin-1(2H)-one is not available, data from related phthalazinone compounds suggest the following precautions should be observed.[14][15][16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Hazards: May cause skin and serious eye irritation.[15] May be harmful if swallowed or inhaled.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-bromophenyl)phthalazin-1(2H)-one represents a cornerstone intermediate in the field of medicinal chemistry. Its true value is not in its own biological activity, but in its strategic design as a robust and versatile scaffold. Its straightforward synthesis and the presence of a functionalizable bromine atom make it an ideal precursor for the construction of complex, high-affinity PARP-1 inhibitors. For researchers and drug development professionals, this compound is a key starting point on the path to creating next-generation targeted cancer therapies that leverage the powerful principle of synthetic lethality.

References

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.).

- Alfa Chemistry. (n.d.). 4-(4-Bromophenyl)phthalazin-1(2H)-one.

- Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8171.

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- ChemScene. (2025). Safety Data Sheet: tert-Butyl (3S)-3-(4-bromophenyl)

- PrepChem. (n.d.). Synthesis of (A) 2-(4-Methyl-2H-phthalazin-1-on-2-yl)ethyl bromide.

- Zhang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2999.

- Chem-Impex. (n.d.). 4-(4-bromophényl)-1(2H-phtalazinone.

- Pfaltz & Bauer. (n.d.).

- Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives.

- TCI Chemicals. (2025).

- Royal Society of Chemistry. (2014).

- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2005).

- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1542.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H).

- Santa Cruz Biotechnology. (n.d.). 4-(4-Bromophenyl)-1(2H)-phthalazinone.

- Phthalazinones. (n.d.). Mansoura University.

- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.

- ChemicalBook. (2026). 1(2H)-Phthalazinone.

- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.).

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jpsbr.org [jpsbr.org]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Bromophenyl)-1(2H)-phthalazinone | CAS 76462-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 10. bu.edu.eg [bu.edu.eg]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

A Technical Guide to the Synthesis of 2-(4-Bromophenyl)phthalazin-1(2H)-one and Its Derivatives: Strategies and Methodologies

Abstract

The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiotonic, vasorelaxant, and anticonvulsant properties.[1][2] The 2-(4-bromophenyl)phthalazin-1(2H)-one core, in particular, serves as a versatile platform for drug discovery. The presence of the bromophenyl group provides a crucial synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR). This guide provides an in-depth exploration of the primary synthetic pathways to this core structure, details practical experimental protocols, and discusses strategies for the subsequent diversification of the scaffold for the development of novel therapeutic agents.

Core Synthesis of the Phthalazinone Ring System

The construction of the phthalazinone heterocycle is typically achieved through cyclocondensation reactions. The choice of starting materials dictates the substitution pattern of the final product. For the synthesis of 2-aryl substituted phthalazinones, the most direct and widely employed strategy involves the reaction of an o-acylbenzoic acid with an arylhydrazine.

The Primary Pathway: From o-Acylbenzoic Acids

The condensation of an o-acylbenzoic acid with a substituted hydrazine is the most convergent and reliable method for preparing 2-substituted phthalazin-1(2H)-ones.[2][3] In the context of our target molecule, 2-benzoylbenzoic acid reacts with 4-bromophenylhydrazine.

Mechanism: The reaction proceeds via a two-step sequence. First, the hydrazine nitrogen attacks the keto-carbonyl group of the 2-benzoylbenzoic acid to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen of the hydrazine attacks the carboxylic acid moiety, followed by dehydration to yield the stable, six-membered phthalazinone ring. The use of an acid catalyst, such as acetic acid or a mineral acid, is often employed to facilitate both the initial condensation and the final dehydration step.[2]

Workflow for Phthalazinone Synthesis

// Connections A -> C; B -> C; C -> D [label="Formation of\nCore Structure"]; D -> E; D -> F; E -> G; F -> G; }

Caption: General synthetic workflow from starting materials to derivative libraries.

Alternative Synthetic Routes

While the o-acylbenzoic acid route is preferred for its directness, other established methods can be adapted to produce the phthalazinone core.

-

From Phthalic Anhydride: Phthalic anhydride can be converted to 2-aroylbenzoic acids via a Friedel-Crafts acylation with an appropriate aromatic hydrocarbon (e.g., bromobenzene) in the presence of a Lewis acid like AlCl₃.[2][4] The resulting 2-(4-bromobenzoyl)benzoic acid can then be reacted with hydrazine hydrate to yield the isomeric 4-(4-bromophenyl)phthalazin-1(2H)-one. This route is less direct for the target 2-substituted isomer but is a cornerstone of phthalazinone chemistry.

-

From Phthalimide Derivatives: N-aminophthalimides can undergo reaction with aromatic hydrocarbons under Friedel-Crafts conditions, leading to ring cleavage followed by cyclization to form 4-aryl phthalazinone derivatives.[3]

-

From 3,2-Benzoxazin-4-ones: These heterocyclic precursors react with hydrazines in boiling ethanol or pyridine. The hydrazine displaces the ring oxygen, leading to the formation of the corresponding phthalazinone.[2][3]

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)phthalazin-1(2H)-one

This protocol describes a representative procedure for the synthesis of the title compound based on the cyclocondensation of 2-benzoylbenzoic acid and 4-bromophenylhydrazine.

Materials and Reagents:

-

2-Benzoylbenzoic acid

-

4-Bromophenylhydrazine hydrochloride

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate (optional, if starting with hydrazine salt)

-

Deionized Water

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (e.g., 10 mmol, 1.0 eq).

-

Reagent Addition: Add glacial acetic acid (50-100 mL) to dissolve the starting material. To this solution, add 4-bromophenylhydrazine hydrochloride (11 mmol, 1.1 eq) and sodium acetate (11 mmol, 1.1 eq). The sodium acetate acts as a base to free the hydrazine from its hydrochloride salt. If using the free base form of the hydrazine, sodium acetate is not required.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approx. 500 mL) with stirring.

-

Precipitation: A solid precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water to remove acetic acid and other water-soluble impurities, followed by a wash with cold ethanol to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water to yield the pure 2-(4-bromophenyl)phthalazin-1(2H)-one as a solid.[4]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |

| 2-(4-Bromophenyl)phthalazin-1(2H)-one | C₁₄H₉BrN₂O | 301.14 | ~270-275 (lit. for isomer)[5] | Off-white to pale yellow solid |

Synthesis of Derivatives: Leveraging the Core Scaffold

The true value of the 2-(4-bromophenyl)phthalazin-1(2H)-one scaffold lies in its potential for diversification. Modifications can be introduced at the phthalazinone ring itself or, more strategically, at the bromophenyl moiety.

N-Alkylation and Acylation

The lactam nitrogen at position 2 possesses a proton that can be abstracted by a base, allowing for subsequent alkylation or acylation.[3] This allows for the introduction of various side chains. For example, reacting the parent scaffold with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF leads to N-alkylated products.[6]

Strategic Diversification via Cross-Coupling

The bromine atom on the N-phenyl ring is a key functional group that serves as an anchor point for numerous palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast range of chemical functionalities, which is critical for tuning the pharmacological properties of the molecule.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines provides access to a wide variety of N-arylated derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can be further functionalized.

-

Heck Coupling: Reaction with alkenes introduces vinyl groups.

Diversification Points of the Scaffold

// Labels for reaction arrows label1 [label="N-Alkylation/\nAcylation", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; label2 [label="Pd-Catalyzed\nCross-Coupling\n(Suzuki, Sonogashira,\nBuchwald-Hartwig)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges from invisible nodes to labels pos1 -> label1 [dir=forward, arrowhead=normal, color="#EA4335"]; pos2 -> label2 [dir=forward, arrowhead=normal, color="#4285F4"]; }

Caption: Key sites for chemical modification on the core scaffold.

Conclusion

The synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one is a well-established process, primarily achieved through the robust cyclocondensation of 2-benzoylbenzoic acid and 4-bromophenylhydrazine. This core structure is not merely a synthetic target but a strategic starting point for the development of extensive derivative libraries. The ability to perform selective N-alkylation and a wide range of palladium-catalyzed cross-coupling reactions at the bromophenyl moiety makes this scaffold a highly valuable platform for researchers, scientists, and drug development professionals aiming to discover novel therapeutics. The synthetic versatility outlined in this guide provides a solid foundation for the rational design and synthesis of new generations of phthalazinone-based compounds.

References

-

Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

-

Muñín, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

- Unknown. (n.d.). Phthalazinone. Source not available.

-

Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

-

El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

-

Khalil, N. A., Ahmed, E. M., & Elshihawy, H. A. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. [Link]

-

Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12367. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23396–23413. [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Novel Phthalazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 2-(4-bromophenyl)phthalazin-1(2H)-one. The phthalazinone scaffold is a privileged core in medicinal chemistry, and its derivatization via C-C bond formation is crucial for the development of novel therapeutic agents.[1][2][3] This application note details a robust protocol, explains the underlying mechanistic principles, and offers practical guidance for troubleshooting, enabling researchers to efficiently synthesize a library of novel compounds for drug discovery programs.

Introduction: The Strategic Importance of Phthalazinone Functionalization

The phthalazinone moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antihypertensive, and anti-inflammatory activities.[1][2][3] The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5][6] Its application to the 2-(4-bromophenyl)phthalazin-1(2H)-one scaffold allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the phenyl ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This protocol is designed to be a self-validating system, providing not just the steps, but also the scientific reasoning behind each choice of reagent and condition.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][6][7] A fundamental understanding of this cycle is critical for troubleshooting and optimizing the reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[6][7] This is often the rate-determining step, especially for less reactive aryl bromides.[8] The subsequent transmetalation step involves the transfer of the organic group from the boron atom of the activated boronic acid to the palladium center.[5][9] This step is facilitated by a base, which activates the boronic acid.[9] Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)phthalazin-1(2H)-one with a variety of arylboronic acids.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-(4-bromophenyl)phthalazin-1(2H)-one | >98% | Various | Starting material. |

| Arylboronic Acid | >97% | Various | Coupling partner. The purity is crucial as impurities can affect catalyst activity. |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst Grade | Various | A reliable Pd(0) source. Alternatively, a Pd(II) precatalyst like PdCl₂(dppf) can be used.[8] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Various | A common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can be screened for optimization.[10][11] |

| 1,4-Dioxane | Anhydrous, >99.8% | Various | A common solvent for Suzuki couplings. Other solvents like toluene or DMF can also be effective.[4][5][12] |

| Water | Degassed, Deionized | In-house | Often used as a co-solvent to aid in dissolving the base and facilitating the reaction.[5] |

| Ethyl Acetate | ACS Grade | Various | For work-up and extraction. |

| Brine | Saturated NaCl(aq) | In-house | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Equipment

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup

Reaction Setup and Execution

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[11]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). The use of a pre-formed Pd(0) source can sometimes mitigate side reactions like homocoupling.[11]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[11]

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature may need to be optimized for different substrates.[11][13]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Reaction Work-up and Purification

-

Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[13]

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Causality Behind Experimental Choices

-

Catalyst and Ligand: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can be employed to enhance catalytic activity.[14]

-

Base: The base plays a critical role in activating the boronic acid to facilitate transmetalation.[5][9] Potassium carbonate is a moderately strong base that is effective in many cases. For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[10][14]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[5] The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base. The choice of solvent can also influence the reaction rate and selectivity.[12]

-

Temperature: Heating is generally required to drive the reaction to completion, particularly the oxidative addition step.[11] However, excessive temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Impure reagents (especially boronic acid)- Inappropriate base or solvent | - Use a fresh batch of catalyst or a different precatalyst.- Ensure rigorous degassing of solvents and the reaction vessel.[11]- Purify the boronic acid if necessary.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF).[10][11] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst which can promote oxidative homocoupling during its in-situ reduction.[4][11] | - Improve the degassing procedure.[11]- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[11] |

| Protodeborylation | - The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene. This is more common with heteroaryl boronic acids.[4] | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Use boronate esters (e.g., pinacol esters) which are more stable than boronic acids.[4]- Consider using potassium trifluoroborate salts.[5] |

| Dehalogenation of Aryl Bromide | - Presence of hydride sources (e.g., certain amine bases or alcohol solvents). | - Switch to a carbonate or phosphate base and an aprotic solvent.[11] |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in modern synthetic chemistry. This application note provides a robust and well-rationalized protocol for the successful coupling of 2-(4-bromophenyl)phthalazin-1(2H)-one with a variety of boronic acids. By understanding the underlying principles and potential pitfalls, researchers can confidently and efficiently synthesize novel phthalazinone derivatives to accelerate their drug discovery and development efforts.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Gagnier, S. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

-

Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

-

ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. [Link]

-

ChemRxiv. Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Beilstein Journals. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. [Link]

- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

Sciforum. Synthesis of new phthalazinedione derivatives. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. sciforum.net [sciforum.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

using 2-(4-bromophenyl)phthalazin-1(2H)-one in Buchwald-Hartwig amination

Application Note: Buchwald-Hartwig Amination of 2-(4-bromophenyl)phthalazin-1(2H)-one

Executive Summary & Strategic Context

The substrate 2-(4-bromophenyl)phthalazin-1(2H)-one is a critical pharmacophore in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza) and its next-generation derivatives. While the phthalazinone core provides essential hydrogen-bonding interactions within the PARP active site, it introduces significant synthetic challenges—primarily poor solubility and potential catalyst deactivation via coordination of the phthalazinone nitrogen/oxygen to the palladium center.

This guide details a robust protocol for coupling this aryl bromide with secondary amines (e.g., piperazine derivatives). Unlike standard aryl bromide couplings, this system requires specific attention to ligand steric bulk to prevent off-cycle catalyst resting states and solvent polarity to maintain substrate availability.

Mechanistic Challenges & Solutions

Successful amination of this substrate relies on overcoming two specific failure modes:

-

The "Brick Dust" Effect: The phthalazinone core is highly crystalline and insoluble in non-polar solvents (Toluene, Hexanes). Standard Buchwald conditions often fail because the substrate remains solid, leading to slow oxidative addition.

-

Solution: Use polar aprotic solvents (DMAc, DMF) or high-boiling ethers (1,4-Dioxane,

-Amyl alcohol) at elevated temperatures (

-

-

Pd-Center Chelation: The N2-nitrogen and carbonyl oxygen of the phthalazinone can act as a bidentate ligand, displacing weak phosphines and arresting the catalytic cycle.

-

Solution: Utilize bulky, electron-rich biaryl phosphine ligands (Dialkylbiaryl phosphines) like XPhos or BrettPhos . These ligands create a steric wall that prevents the phthalazinone heteroatoms from coordinating to the Pd center, facilitating the reductive elimination step.

-

Visualizing the Catalytic Cycle & Inhibition Risks

Figure 1: Catalytic cycle highlighting the risk of catalyst trapping by the phthalazinone core if insufficient ligand bulk is used.

Experimental Protocols

Protocol A: Rapid Optimization Screen (Micro-scale)

Objective: Determine the optimal Ligand/Base combination for your specific amine partner.

Reagents:

-

Substrate: 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv)

-

Amine: 1.2 equiv (e.g., N-Boc-piperazine)

-

Catalyst Sources: Pd(OAc)

or Pd -

Ligands: XPhos, BrettPhos, RuPhos, BINAP

-

Bases: NaO

Bu, Cs

Procedure:

-

Prepare a 0.1 M stock solution of the aryl bromide in 1,4-Dioxane (heating to 60°C may be required for dissolution).

-

In a glovebox or under N

, charge 4 reaction vials with 10 µmol Pd precursor and 20 µmol Ligand (1:2 ratio). -

Add 1.0 mL of substrate stock solution to each vial.

-

Add Base (2.0 equiv).

-

Seal and heat to 100°C for 12 hours .

-

Analyze via UPLC-MS (monitor disappearance of Br-starting material, m/z ~301/303).

Selection Logic:

-

If Dehalogenation (Ar-H) is observed: Switch to a less bulky ligand (e.g., RuPhos) or lower temperature.

-

If No Reaction : Increase temperature to 120°C or switch to a stronger base (NaO

Bu).

Protocol B: High-Efficiency Scale-Up (Recommended)

Objective: Gram-scale synthesis of Olaparib intermediates.

This protocol utilizes BrettPhos Pd G3 , a third-generation precatalyst that ensures rapid activation and protects the active species from air/moisture during setup.

Materials:

-

[1] 2-(4-bromophenyl)phthalazin-1(2H)-one: 3.01 g (10.0 mmol)

-

[2] 1-(tert-butoxycarbonyl)piperazine: 2.23 g (12.0 mmol)

-

[3] BrettPhos Pd G3 Precatalyst: 180 mg (2 mol%)

-

[4] Sodium tert-butoxide (NaO

Bu): 1.44 g (15.0 mmol) -

[5] Anhydrous 1,4-Dioxane: 50 mL (0.2 M)

Step-by-Step Methodology:

-

Setup: Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Charge the flask with aryl bromide [1] , amine [2] , and base [4] .

-

Note: Do not add the catalyst yet.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen (

). Add Anhydrous Dioxane via syringe. -

Degassing: Sparge the solvent with Nitrogen for 15 minutes while stirring.

-

Reasoning: Oxygen is the enemy of Pd(0). Sparging is more effective than simple vacuum cycling for solvents.

-

-

Catalyst Addition: Under a positive stream of Nitrogen, add the BrettPhos Pd G3 [3] quickly as a solid.

-

Reaction: Heat the mixture to 100°C (internal temperature). Stir vigorously (800 rpm).

-

Observation: The reaction will likely start as a slurry. As the coupling proceeds and the lipophilic amine is attached, the mixture often becomes homogeneous.

-

-

Monitoring: Check via HPLC at 2 hours. If conversion is <90%, add an additional 1 mol% catalyst.

-

Workup (Pd Removal):

-

Purification: Concentrate filtrate. Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Data & Performance Expectations

The following table summarizes expected yields based on ligand choice for this specific scaffold (based on internal library synthesis data):

| Ligand | Catalyst System | Base | Solvent | Yield | Notes |

| BrettPhos | Pd G3 Precat | NaO | Dioxane | 92% | Best for secondary amines; fastest kinetics. |

| XPhos | Pd(OAc) | Cs | Toluene | 78% | Slower; Toluene may cause solubility issues. |

| BINAP | Pd | NaO | Toluene | 45% | Significant dehalogenation observed. |

| PPh | Pd(PPh | K | DMF | <10% | Catalyst poisoning by phthalazinone N. |

Workflow Visualization

Figure 2: Optimized workflow for scale-up, emphasizing the critical sparging and scavenging steps.

References

-

Menear, K. A., et al. (2008).[4][5] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.[4] Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

AstraZeneca AB. (2018). "Processes for preparing olaparib." World Intellectual Property Organization, WO2018038680A1. Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 3. biotage.com [biotage.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]

Application Notes and Protocols: A Researcher's Guide to Functionalizing the Bromine Handle on Phthalazinones

Authored by: A Senior Application Scientist

Introduction: The Phthalazinone Scaffold and the Strategic Value of the Bromine Handle

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry due to the remarkable breadth of pharmacological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including potent anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents.[2][3] The success of drugs like the PARP inhibitor Olaparib underscores the therapeutic potential embedded within this structural motif.[3]

For drug development professionals, the ability to rapidly generate diverse libraries of analogues from a common intermediate is paramount. The bromo-phthalazinone serves as an exceptionally versatile synthetic hub. The bromine atom is a reliable synthetic "handle," readily transformed into a vast array of functional groups through modern synthetic methodologies. This guide provides an in-depth exploration of the primary experimental procedures for functionalizing this bromine handle, focusing on the causality behind protocol choices to empower researchers to adapt and troubleshoot these powerful transformations. We will delve into the two major pillars of this functionalization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in synthetic organic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4] For bromo-phthalazinones, these methods are the workhorse for introducing aryl, heteroaryl, alkyl, alkynyl, and amino substituents, profoundly altering the steric and electronic properties of the parent molecule.

Suzuki-Miyaura Coupling: The Premier Method for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating biaryl and vinyl-aryl structures. Its popularity stems from the mild reaction conditions and the exceptional stability, low toxicity, and commercial availability of its organoboron reagents.[5]

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the phthalazinone, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the crucial step where the base plays a vital role. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[5]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Sources

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Preparation of PARP Inhibitor Analogs using 2-(4-bromophenyl)phthalazin-1(2H)-one

[1]

Introduction & Pharmacophore Analysis

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib , rely on a "nicotinamide-mimetic" scaffold that anchors the molecule into the PARP active site (binding to the Gly863/Ser904 region in PARP1). The phthalazin-1(2H)-one core is a privileged structure for this interaction.[1]

While Olaparib utilizes a 4-substituted phthalazinone (C-linked), the 2-substituted (N-linked) phthalazinone scaffold—represented here by 2-(4-bromophenyl)phthalazin-1(2H)-one —offers a distinct vector for structure-activity relationship (SAR) exploration.[1] The bromine motif on the N-phenyl ring serves as a critical "diversity handle," enabling the rapid generation of libraries via palladium-catalyzed cross-coupling reactions.[1]

Key Structural Distinction:

-

Olaparib Core: 4-benzyl-2H-phthalazin-1-one (Substituent at C4).[1]

-

Target Scaffold: 2-(4-bromophenyl)phthalazin-1(2H)-one (Substituent at N2).[1]

This guide focuses on transforming the aryl bromide into functional analogs capable of interacting with the solvent-exposed regions of the PARP enzyme (the "adenine-ribose binding pocket"), a strategy critical for improving potency and solubility.

Synthetic Strategy & Workflow

The preparation of analogs from 2-(4-bromophenyl)phthalazin-1(2H)-one proceeds through two primary diversity-generating pathways:

-

Buchwald-Hartwig Amination: To introduce solubilizing amine tails (e.g., piperazines), mimicking the side chain of Olaparib.[2]

-

Suzuki-Miyaura Coupling: To introduce biaryl/heteroaryl spacers for extending the scaffold into the hydrophobic pocket.[1]

Retrosynthetic Analysis & Pathway Logic

Figure 1: Divergent synthetic pathways for generating PARP inhibitor analogs from the brominated phthalazinone core.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Introduction of Piperazine Tails)

Objective: To couple the aryl bromide with a secondary amine (e.g., N-Boc-piperazine or 1-(cyclopropylcarbonyl)piperazine) to create an Olaparib-like side chain.[1]

Materials:

-

Substrate: 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv)

-

Amine Partner: 1-(cyclopropylcarbonyl)piperazine (1.2 equiv)[1]

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2-5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)[1]

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of argon/nitrogen.

-

Reagent Addition: Add the bromide scaffold (1.0 mmol), amine partner (1.2 mmol), and Cs2CO3 (2.0 mmol) to the vial.

-

Catalyst Pre-mix: In a glovebox or under strict inert flow, add Pd2(dba)3 (0.02 mmol) and Xantphos (0.04 mmol).[2]

-

Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step for aryl halides.[2]

-

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge the solution with argon for 5 minutes to remove dissolved oxygen.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 140°C for 1 hour in a microwave reactor).

-

Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]+). Look for the disappearance of the bromide peak (isotopic pattern 79Br/81Br).

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Self-Validating Checkpoint:

-

Success Indicator: The product should exhibit a distinct mass shift in LC-MS corresponding to the loss of -Br and gain of the amine mass.

-

Troubleshooting: If conversion is low (<50%), switch the base to NaOtBu (stronger base) or switch the ligand to RuPhos (specialized for secondary amines).[2]

Protocol B: Suzuki-Miyaura Coupling (Biaryl Expansion)

Objective: To attach an aryl or heteroaryl ring, extending the scaffold to probe the hydrophobic regions of the PARP binding pocket.[2]

Materials:

-

Substrate: 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv)

-

Boronic Acid: 4-Fluorophenylboronic acid (or analog) (1.5 equiv)[1]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[2]·DCM) (5 mol%)[2]

-

Base: Potassium Carbonate (K2CO3) (2M aqueous solution, 3.0 equiv)[2]

-

Solvent: 1,4-Dioxane (or DME/Water 4:1)[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the bromide (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol).

-

Solvent System: Add 1,4-Dioxane (4 mL) and 2M K2CO3 (0.75 mL).

-

Degassing: Degas the biphasic mixture vigorously with nitrogen for 10 minutes. Oxygen is the primary cause of catalyst poisoning (homocoupling of boronic acids).

-

Reaction: Heat at 90°C for 4–6 hours.

-

Work-up: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.[2]

-

Purification: Recrystallization from EtOH is often sufficient for biaryl phthalazinones; otherwise, use silica chromatography (Hexane/EtOAc gradient).[2]

Process Optimization & Critical Parameters

The following table summarizes Critical Process Parameters (CPPs) derived from standard PARP inhibitor synthesis optimization (e.g., Menear et al., 2008).

| Parameter | Recommended Range | Impact on Quality |

| Solvent Oxygen Level | < 5 ppm (Degassed) | High O2 leads to catalyst death and homocoupling impurities.[1] |

| Base Stoichiometry | 1.5 – 3.0 equiv | Insufficient base stalls the transmetallation step in Suzuki coupling. |

| Temperature | 80°C – 100°C | Lower temps (<60°C) often result in incomplete conversion for aryl bromides. |

| Catalyst Load | 2 – 5 mol% | Higher loads (>5%) complicate purification (Pd scavenging required). |

Characterization & QC

HPLC Method for Analogs:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Phthalazinone core absorbance).

NMR Signature (1H NMR, DMSO-d6):

-

Phthalazinone Core: Look for the singlet at ~8.3–8.5 ppm (H-4 of phthalazinone) if C4 is unsubstituted, or the specific pattern of the fused benzene ring (multiplets 7.8–8.3 ppm).

-

N-Aryl Linkage: The 4-bromophenyl protons typically appear as two doublets (AA'BB' system) around 7.6–7.8 ppm.[1] Upon coupling, this symmetry shifts significantly.[2]

Mechanism of Action (Biological Context)

To contextualize the synthesis, it is vital to understand how these analogs function.[2] The phthalazinone core mimics Nicotinamide, binding to the catalytic domain of PARP.[2]

Figure 2: Mechanism of PARP trapping.[1] The synthesized analogs must maintain the phthalazinone-PARP interaction while the 'tail' (added via coupling) extends to block solvent access or improve solubility.

References

-

Menear, K. A., et al. (2008).[2][3] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[2] Link[2]

-

Loh, V. M., et al. (2005).[2][4] "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase."[4][5] Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[2] Link[2]

-

Cockcroft, X. L., et al. (2006).[2] "Phthalazinones 2: optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase." Bioorganic & Medicinal Chemistry Letters, 16(4), 1040-1044.[2] Link[2]

-

FDA Label (Lynparza/Olaparib). "Prescribing Information." U.S. Food and Drug Administration.[6] Link

Sources

- 1. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Crystallization of 2-(4-Bromophenyl)phthalazin-1(2H)-one

[1]

Abstract

The isolation of 2-(4-bromophenyl)phthalazin-1(2H)-one (CAS: 128174-79-8) presents specific challenges due to its planar aromatic structure and the potential presence of genotoxic hydrazine impurities.[1] This guide outlines a robust, scalable purification strategy. Unlike generic protocols, this method prioritizes the removal of unreacted 4-bromophenylhydrazine via a specific acid-wash checkpoint before the final polishing crystallization.[1] We utilize a solvent system based on solubility parameter matching to ensure >99.5% purity suitable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) in PARP inhibitor synthesis.

Introduction & Impurity Profile

The Molecule

2-(4-bromophenyl)phthalazin-1(2H)-one is a critical scaffold in medicinal chemistry.[1] The phthalazinone core provides a rigid hydrogen-bonding motif, while the aryl bromide serves as a versatile handle for functionalization.

Critical Quality Attributes (CQAs)

In pharmaceutical applications, two impurities define the success of the purification:

-

4-Bromophenylhydrazine (Starting Material): A known genotoxic impurity (GTI).[1] It must be depleted to ppm levels.[1]

-

Phthalic Anhydride/Acid: Hydrolysis byproducts that can co-crystallize if the pH is not managed.[1]

-

Regioisomers: Depending on the synthesis route (e.g., from phthalic anhydride vs. phthalide), trace amounts of the 4-phenyl isomer or uncyclized hydrazides may exist.

Solvent Selection Strategy

The solubility profile of N-aryl phthalazinones is governed by

| Solvent System | Role | Mechanism of Action |

| Glacial Acetic Acid | Crude Isolation | High solubility at boiling; protonates residual hydrazines, keeping them in the mother liquor.[1] |

| Ethanol (EtOH) | Polishing | "Green" solvent.[1] Moderate solubility at reflux, poor at 0°C. Excellent for removing non-polar byproducts. |

| DMF / Water | Rescue | High-solvency power for "oiled out" or highly impure batches.[1] Water acts as a powerful anti-solvent.[1] |

| Dilute HCl (aq) | Wash | Critical Step. Converts lipophilic hydrazine impurities into water-soluble hydrochloride salts.[1] |

Experimental Protocol

Phase 1: Crude Isolation & Hydrazine Depletion

Objective: Isolate the solid while chemically scrubbing genotoxic hydrazine residues.[1]

-

Reaction Quench: Upon reaction completion, cool the mixture to room temperature (RT).

-

Anti-Solvent Addition: If the reaction was performed in a water-miscible solvent (e.g., acetic acid or dioxane), slowly add Water (3.0 vol) with vigorous stirring. A thick precipitate should form.[1]

-

Filtration: Filter the solids using a Büchner funnel.

-

The Acid Wash (CRITICAL):

-

Suspend the wet cake in 1M HCl (5.0 vol) .

-

Stir at RT for 30 minutes. Why? This converts trapped 4-bromophenylhydrazine into its HCl salt, which is highly water-soluble.[1]

-

Filter again and wash the cake with copious Water until the filtrate pH is neutral (pH 6-7).

-

-

Drying: Dry the crude solid in a vacuum oven at 60°C until constant weight.

Phase 2: Polishing Recrystallization (Ethanol Method)

Objective: Remove trace organic impurities and improve crystal habit.

-

Dissolution:

-

Place the dried crude solid (e.g., 10 g) in a round-bottom flask.

-

Add Ethanol (10 vol, 100 mL) .

-

Heat to reflux (approx. 78°C) with magnetic stirring.[1]

-

Observation: If the solid does not dissolve completely after 15 mins at reflux, add Ethanol in 1 vol increments. If insolubles persist (likely inorganic salts), perform a hot filtration .

-

-

Hot Filtration (Optional but Recommended):

-

While boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove dust/salts.

-

-

Controlled Cooling:

-

Remove from heat and allow the flask to cool to RT slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

-

Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

-

-

Harvesting:

-

Filter the white/off-white needles.[1]

-

Wash: Rinse the crystals with Cold Ethanol (2 vol) .

-

Dry: Vacuum dry at 50°C for 12 hours.

-

Phase 3: Troubleshooting (The "Rescue" Method)

Use this if the Ethanol method fails (e.g., oiling out or low purity).

-

Dissolve crude material in minimal DMF (Dimethylformamide) at 60°C (approx 3 vol).

-

Add Water dropwise until a persistent cloudiness appears.[1]

-

Re-heat to clear the solution.[1]

-

Allow to cool slowly.[1] The high polarity of the DMF/Water mix prevents oiling by stabilizing the polar amide bond of the phthalazinone.

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Workflow for the isolation and purification of 2-(4-bromophenyl)phthalazin-1(2H)-one, highlighting the critical acid wash step.

Analytical Validation

To certify the protocol, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline needles |

| Purity | HPLC (UV 254 nm) | ≥ 99.5% area |

| Hydrazine Content | LC-MS/MS or Colorimetric | < 10 ppm |

| Melting Point | Capillary Method | 269–273°C (Sharp range indicates purity) |

| Identity | 1H-NMR (DMSO-d6) | Consistent structure; no solvent peaks >0.5% |

Key NMR Signals (DMSO-d6):

- 12.6 ppm (s, 1H, Lactam NH - if 4-isomer tautomer exists) OR

- 8.3-7.8 ppm (m, aromatic protons of phthalazine core and bromophenyl ring). Note: The 2-substituted isomer lacks the NH signal if fully substituted, but the phthalazinone core protons are distinct.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

-

Lovering, F., et al. (2012). Process for the preparation of Olaparib and intermediates. U.S. Patent 8,183,369.[1] Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization techniques of N-heterocycles).

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for hydrazine removal strategies via acid wash).

-

PubChem Compound Summary . (2023). Phthalazin-1(2H)-one Derivatives. National Center for Biotechnology Information.[1] Link

handling and storage protocols for brominated phthalazinone intermediates

Application Note: Handling, Storage, and Validation Protocols for Brominated Phthalazinone Intermediates

Part 1: Introduction & Structural Context

Brominated phthalazinone intermediates (e.g., 4-bromo-1(2H)-phthalazinone, 4-(4-bromophenyl)-1(2H)-phthalazinone) are critical scaffolds in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib. These molecules possess a unique "amphibious" reactivity profile: the phthalazinone core provides a robust hydrogen-bonding pharmacophore, while the bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

However, the chemical stability that makes them desirable drug scaffolds can be compromised during storage by environmental factors. The lactam (cyclic amide) functionality is susceptible to hydrolysis under extreme pH or moisture, and the carbon-bromine (C-Br) bond carries a latent risk of photolytic radical debromination. This guide defines the protocols required to maintain the integrity of these intermediates from receipt to reaction.

Part 2: Chemical Properties & Stability Profile

Understanding the molecular vulnerabilities is the first step in designing a handling protocol.

| Feature | Chemical Vulnerability | Consequence of Degradation |

| C-Br Bond | Homolytic cleavage via UV light | Formation of debrominated impurities (des-bromo analogs) which are difficult to separate downstream. |

| Lactam (NH-C=O) | Hydrolysis / Tautomerization | Ring opening (rare under neutral conditions) or formation of O-alkylated byproducts if bases are present during storage. |

| Crystalline Lattice | Hygroscopicity | Water absorption leads to erratic weighing and can quench water-sensitive catalysts (e.g., Pd(0)) in subsequent steps. |

Critical Stability Data:

-

Melting Point (Benchmark): 4-(4-bromophenyl)-1(2H)-phthalazinone exhibits a high melting point range of 269.5–273.5°C [1]. A depression of >2°C indicates significant impurity or solvate formation.

-

Solubility: Poor in water/alcohols; soluble in DMSO, DMF, and DMAc.

Part 3: Storage & Handling Protocols

Protocol A: Receipt and Long-Term Storage

Objective: To prevent moisture uptake and photolytic degradation over periods >30 days.

-

Container Selection: Use amber glass vials with Teflon-lined screw caps. For bulk quantities (>50 g), use double-lined anti-static polyethylene bags inside high-density polyethylene (HDPE) drums.

-

Atmosphere Control:

-

Requirement: Store under an inert atmosphere (Argon or Nitrogen).

-

Mechanism: Displaces oxygen and moisture, preventing oxidative yellowing and hydrolysis.

-

-

Temperature:

-

Standard: 2–8°C (Refrigerated) is recommended for 4-bromo-1(2H)-phthalazinone [2].[1]

-

Exception: Highly crystalline aryl-substituted derivatives (e.g., CAS 76462-38-9) are stable at ambient temperature (20–25°C) if kept dry, but refrigeration is the "fail-safe" standard.

-

-

Light Protection:

-

Strict Requirement: All storage vessels must be opaque or amber. Exposure to direct sunlight or high-intensity lab lighting can accelerate debromination.

-

Protocol B: Solubilization and Usage

Objective: To prepare stock solutions for cross-coupling reactions without introducing catalyst poisons.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or DMF.

-

Avoid: Protic solvents (Methanol/Ethanol) if using in base-sensitive alkylation steps, as they can interfere with nucleophilic substitutions.

-

-

Dissolution Procedure:

-

Weigh the solid quickly to minimize moisture absorption.

-

Add solvent and vortex. Sonicate if necessary (up to 40°C) to ensure complete dissolution.

-

Self-Validating Step: The solution should be clear and colorless to pale yellow. Any turbidity suggests moisture contamination or insoluble degradation products.

-

-

Freeze-Thaw Stability:

-

Avoid repeated freeze-thaw cycles for DMSO stocks. Aliquot into single-use volumes if stored frozen.

-

Part 4: QC & Validation (The "Go/No-Go" Decision)

Before committing valuable catalysts (e.g., Pd(dppf)Cl2) to a reaction, validate the intermediate using this tiered approach.

Tier 1: Rapid Physical Check (Every Use)

-

Visual: Powder must be off-white to pale beige. Dark yellow or brown coloration indicates oxidation.

-

Melting Point: Must fall within ±2°C of the Certificate of Analysis (CoA) value (e.g., ~270°C for aryl derivatives).

Tier 2: Chemical Verification (New Batch / >6 Months Storage)

-

HPLC Purity: >98% area under the curve (AUC).

-

Note: Look for a front-running peak (des-bromo impurity) or a late-eluting dimer.

-

-

1H NMR: Confirm the integrity of the NH proton (typically broad singlet >12 ppm in DMSO-d6) to ensure the lactam ring is intact.

Part 5: Visualization of Workflows

Figure 1: Lifecycle Management of Brominated Phthalazinones

This diagram outlines the decision logic from receipt to chemical application, ensuring quality gates are met.

Caption: Figure 1. Decision tree for the handling of brominated phthalazinone intermediates, incorporating "Stop/Go" quality checks.

Figure 2: Structural Reactivity & Degradation Risks

This diagram highlights the specific sites on the molecule susceptible to environmental stress.

Caption: Figure 2. Mechanistic pathways of degradation. UV light targets the C-Br bond, while moisture/base targets the lactam ring.

Part 6: Emergency & Safety Procedures

Hazard Classification:

Spill Protocol:

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Wear nitrile gloves, safety goggles, and a P95 particulate respirator (dust is an inhalation hazard).

-

Containment: Do not dry sweep. Dampen the solid with a small amount of ethanol or water to prevent dust generation, then wipe up with absorbent pads.

-

Disposal: Place in a sealed hazardous waste container labeled "Halogenated Organic Solid."

References

-

National Institutes of Health (PubChem). (2023). 1(2H)-Phthalazinone Compound Summary and Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-(4-bromophenyl)phthalazin-1(2H)-one

Executive Summary & Compound Profile

User Issue: Difficulty dissolving or maintaining solubility of 2-(4-bromophenyl)phthalazin-1(2H)-one in Dimethyl Sulfoxide (DMSO), particularly during stock preparation or aqueous dilution.

Technical Insight: This compound belongs to the phthalazinone class, a scaffold common in PARP inhibitors (e.g., Olaparib).[1] Structurally, it features a planar, hydrophobic core with a bromophenyl group at the N-2 position.[2]

-

Physicochemical Challenge: "Brick-dust" behavior. The molecule is highly crystalline with high lattice energy (Melting Point typically >200°C) and moderate lipophilicity (LogP ~3.5–4.0).[3]

-

Solubility Mechanism: While DMSO is an excellent solvent for this class, the compound's tendency to π-stack leads to slow dissolution kinetics and rapid precipitation ("crashing out") upon contact with water.[3]

| Property | Estimated Value | Implication for Solubility |

| Molecular Weight | ~301.14 g/mol | Moderate size; diffusion is not the limiting factor.[2] |

| LogP (Octanol/Water) | ~3.8 (Predicted) | Highly lipophilic; poor aqueous solubility. |

| H-Bond Donors | 0 (N-substituted) | Cannot donate H-bonds; relies on DMSO (acceptor) for solvation.[2] |

| Melting Point | High (>200°C) | High energy required to break crystal lattice (slow dissolution). |

Diagnostic Flowchart: Isolate Your Issue

Before proceeding, identify where the failure occurs using this logic tree.

Figure 1: Diagnostic logic for isolating solubility failure points.

Troubleshooting Guide & FAQs

Scenario A: The powder won't dissolve in neat DMSO (Stock Preparation)

User Question: "I am trying to make a 50 mM stock, but despite vortexing, particles remain floating. Is the compound impure?"

Technical Diagnosis: This is likely a kinetic solubility issue, not a thermodynamic one. The high lattice energy of the phthalazinone crystal requires significant activation energy to break.

-

The "Brick-Dust" Effect: The solvent molecules (DMSO) cannot easily penetrate the tightly packed crystal lattice at room temperature.

-

Purity Check: Impurities often dissolve faster or appear as different colored specks. If the bulk white powder remains, it is the compound itself.

Corrective Protocol:

-

Heat: Warm the vial to 37°C - 45°C in a water bath for 10-15 minutes. This increases the kinetic energy of the solvent.

-

Sonicate: Use an ultrasonic bath (not a probe, to avoid overheating/degradation) for 5-minute intervals.

-

Limit: For this scaffold, 20-30 mM is a safer "working maximum" than 50 mM.[3][2] If 50 mM is required, ensure the DMSO is anhydrous (Grade: ≥99.9%, Water <0.05%).[3]

Critical Note: Do not exceed 60°C. While phthalazinones are thermally stable, high heat can promote oxidation in DMSO.[3]

Scenario B: Precipitation upon addition to Cell Culture Media (The "Crash-Out")

User Question: "My stock is clear, but when I add it to the assay buffer (1:1000 dilution), the solution turns cloudy immediately."

Technical Diagnosis: This is Solvent Shock . You are transitioning the compound from a favorable environment (DMSO) to a hostile one (Water) too rapidly.

-

Mechanism: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate.[3] The local concentration of the compound momentarily exceeds its aqueous solubility limit, causing nucleation.

Corrective Protocol: The "Intermediate Step" Method Instead of a direct 1:1000 spike, use a serial dilution that steps down the hydrophobicity.

-

Prepare Stock: 10 mM in DMSO.

-

Intermediate Dilution: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or Ethanol).

-

Result: 1 mM solution in 50% organic solvent.

-

-

Final Dilution: Dilute 1:100 into the final assay media.

-

Result: 10 µM final concentration.

-

-

Carrier Protein: Ensure your media contains BSA (Bovine Serum Albumin) or FBS. Albumin binds hydrophobic drugs, preventing aggregation and keeping them in "pseudo-solution" available for cells.[3]

Scenario C: Stock solution crystallizes after freeze-thaw

User Question: "I stored my 10 mM stock at -20°C. Upon thawing, needle-like crystals appeared and won't redissolve."

Technical Diagnosis: DMSO Hygroscopicity. DMSO is extremely hygroscopic. At -20°C, if the vial seal is imperfect, DMSO absorbs atmospheric moisture.[2]

-

The Trap: Water acts as an "anti-solvent" for phthalazinones. Even 1-2% water content in DMSO can drastically reduce the solubility of this compound, forcing it out of solution as crystals.

Corrective Protocol:

-